PP121 - 1092788-83-4

PP121

Catalog Number: EVT-279579
CAS Number: 1092788-83-4
Molecular Formula: C17H17N7
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PP121 is a synthetic molecule studied for its potential anticancer properties. It is classified as a multi-targeted kinase inhibitor, meaning it can bind to and inhibit the activity of multiple protein kinases. [, , , ] These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival. Due to its multi-targeted nature, PP121 has demonstrated promising results in preclinical studies for inhibiting the growth of various cancer cell lines and reducing tumor growth in animal models. [, , , ]

Synthesis Analysis

A detailed one-pot synthesis method for creating a heterogeneous palladium anchored resorcinol-formaldehyde-hyperbranched PEI mesoporous catalyst has been reported. [] This catalyst was successfully used for in situ Suzuki-Miyaura cross-coupling synthesis of PP121 from iodoprazole and boronic ester precursors. Another study also demonstrated the synthesis of PP121 using palladium(0) nanoparticles entrapped within a polymeric support. [] These nanoparticles facilitate the synthesis of PP121 from non-toxic precursors within cell cultures.

Molecular Structure Analysis

The molecular formula of PP121 is C18H18N6. [] While specific structural analysis details are limited in the provided literature, studies have employed molecular docking simulations to evaluate the binding interactions of PP121 with its target kinases. [] These simulations allow researchers to predict the affinity and binding mode of PP121 within the active site of enzymes like RET and VEGFR2.

Chemical Reactions Analysis

A key chemical reaction associated with PP121 synthesis is the Suzuki-Miyaura cross-coupling reaction. [, ] This reaction employs a palladium catalyst to couple an organoboron compound with an organohalide, enabling the formation of a new carbon-carbon bond. In the context of PP121 synthesis, this reaction enables the coupling of iodoprazole and a boronic ester precursor in the presence of a palladium catalyst to generate PP121.

Mechanism of Action

PP121 acts by inhibiting multiple protein kinases, leading to disruption of critical signaling pathways involved in cancer cell growth and survival. [, , ] Some of its identified targets include:

  • mTOR: A key regulator of cell growth, proliferation, and metabolism. Inhibition of mTOR by PP121 has been shown to suppress ovarian cancer cell growth. []
  • CDK2 and CDK6: Cyclin-dependent kinases crucial for cell cycle progression. Milciclib, a related compound, targets these kinases and demonstrates similar antitumor effects. []
  • WNK3: A serine/threonine kinase implicated in various cellular processes, including ion transport and cell signaling. PP121 has been identified as a potent inhibitor of WNK3. []
  • EGFR and MET: Receptor tyrosine kinases known to drive tumor growth and contribute to drug resistance in non-small cell lung cancers (NSCLC). PP121's inhibition of these targets suggests its potential efficacy against NSCLC. []
  • PI3K: A lipid kinase involved in cell growth, proliferation, and survival. PP121's dual inhibition of PI3K and receptor tyrosine kinases points to its potential for overcoming resistance mechanisms in cancer cells. []
Applications
  • Ovarian cancer: PP121 effectively inhibited ovarian cancer adhesion, invasion, and proliferation in vitro and reduced metastasis and tumor growth in vivo. [] This suggests its potential as a therapeutic agent for ovarian cancer.
  • Metastatic castration-resistant prostate cancer (mCRPC): PP121 demonstrated strong suppression of CRPC growth in vitro and in vivo. [] The study highlighted its potential as a chemosensitizer, enhancing the efficacy of docetaxel, a standard chemotherapy for mCRPC.
  • Non-small cell lung cancer (NSCLC): PP121 exhibited antitumorigenic effects in NSCLC cell lines and patient-derived xenograft models. [] It downregulated pharmacodynamic targets and inhibited the invasion of NSCLC cells in a co-cultured model system, suggesting potential for treating NSCLC.

Cajanin Stilbene Acid (CSA)

Compound Description: Cajanin Stilbene Acid (CSA) is a natural compound found in pigeon peas (Cajanus cajan). It exhibits anticancer activity in vitro and in vivo. CSA was identified as a potent inhibitor of the serine-threonine kinase WNK3, which is also a predicted target of PP121. []

Relevance: CSA and PP121 share a common predicted target, WNK3. [] Molecular docking studies revealed that CSA possesses a comparable or even superior binding affinity to WNK3 compared to PP121. [] This suggests that CSA and PP121 might share similar mechanisms of action and biological effects, particularly in the context of cancer treatment.

Iodoprazole

Compound Description: Iodoprazole is a precursor compound used in the synthesis of PP121. [] It is non-cytotoxic and serves as a building block for the in situ production of PP121 via the Suzuki-Miyaura cross-coupling reaction. []

Relevance: Iodoprazole is directly related to PP121 as it is a precursor in its synthesis. [] The successful use of iodoprazole for the in situ production of PP121 highlights a potential strategy for targeted drug delivery and enhancing the therapeutic efficacy of PP121. []

Boronic Ester

Compound Description: This term refers to a class of compounds characterized by a boron atom bound to two alkoxy or aryloxy groups and an alkyl or aryl group. In the context of PP121 research, a specific boronic ester derivative serves as the second precursor, alongside iodoprazole, in the Suzuki-Miyaura cross-coupling reaction. [] This specific boronic ester is non-cytotoxic and contributes to the formation of the PP121 structure. []

Relevance: The boronic ester is directly involved in the synthesis of PP121, making it a crucial component in the in situ drug production strategy. [] The utilization of this non-cytotoxic precursor, together with iodoprazole, facilitates the targeted synthesis of PP121 within the tumor microenvironment, potentially enhancing its therapeutic index. []

Relevance: Vandetanib serves as a reference compound in the search for novel dual inhibitors targeting RET and VEGFR2 for MTC treatment. [] The study aimed to identify compounds structurally similar to vandetanib with potentially improved efficacy and reduced side effects. [] While PP121 itself is not explicitly compared to vandetanib in the study, both compounds are implicated in targeting receptor tyrosine kinases, including RET, suggesting a potential overlap in their mechanisms of action.

Cabozantinib

Compound Description: Cabozantinib is another established kinase inhibitor used in the treatment of MTC. It targets multiple tyrosine kinases, including RET, MET, and VEGFR2. [] Similar to vandetanib, cabozantinib's clinical use is limited by its side effect profile. []

Relevance: Cabozantinib is included in the study as a reference compound for identifying novel dual inhibitors of RET and VEGFR2 for MTC. [] The goal is to discover compounds that retain or improve upon the antitumor activity of cabozantinib while minimizing its adverse effects. Both cabozantinib and PP121 demonstrate activity against receptor tyrosine kinases, indicating a potential for overlapping therapeutic applications.

Motesanib

Compound Description: Motesanib is a multi-target kinase inhibitor that exhibits activity against VEGFR2 and other receptor tyrosine kinases involved in angiogenesis. [] It is explored as a potential therapeutic agent in various cancers, but its clinical utility is hampered by its side effects. []

Relevance: Motesanib is used as a reference compound in the study to identify novel dual inhibitors targeting RET and VEGFR2. [] The researchers sought to identify compounds with enhanced target specificity and improved safety profiles compared to motesanib. While the study primarily focuses on motesanib's activity against VEGFR2, its multi-target nature and inclusion in the search for improved dual inhibitors suggest a potential relevance to PP121's multi-target kinase inhibition profile.

RAF265

Compound Description: RAF265 is a small-molecule inhibitor targeting RAF kinases, particularly BRAF V600E, a mutated form frequently implicated in various cancers. []

Relevance: RAF265 is included as a reference compound in the search for dual RET and VEGFR2 inhibitors for MTC, although it is not a direct inhibitor of either target. [] The study utilizes RAF265 as a comparative agent to evaluate the binding affinities and selectivity profiles of identified compounds. This comparison might provide insights into the potential off-target effects and selectivity profiles of PP121, especially given its multi-kinase targeting nature.

Sunitinib

Compound Description: Sunitinib is a multi-kinase inhibitor with activity against a broad range of receptor tyrosine kinases, including VEGFR2, PDGFR, and KIT. It is used in the treatment of various cancers, but similar to other multi-kinase inhibitors, it is associated with significant side effects. []

Relevance: Sunitinib serves as a reference compound in the study's search for novel dual inhibitors of RET and VEGFR2. [] The research aims to identify compounds with improved target selectivity and reduced off-target effects compared to sunitinib. Although PP121 is not directly compared to sunitinib in the provided texts, both compounds target multiple kinases, suggesting that understanding the selectivity profile of sunitinib could be informative for understanding the potential benefits and risks associated with PP121's multi-kinase targeting profile.

AGN-PC-0CUK9P (PubChem CID: 59320403)

Compound Description: AGN-PC-0CUK9P is a compound identified through Tanimoto-based similarity searching using PP121 as the query compound. [] It exhibits a strong affinity for both RET and VEGFR2, comparable to that of PP121. []

Relevance: AGN-PC-0CUK9P is identified as a structurally similar compound to PP121 and exhibits a comparable affinity for RET and VEGFR2. [] The study suggests that AGN-PC-0CUK9P could potentially serve as a superior dual inhibitor for MTC treatment, warranting further investigation in preclinical models. [] This highlights the potential of identifying structurally related compounds to PP121 with improved therapeutic characteristics.

Properties

CAS Number

1092788-83-4

Product Name

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22)

InChI Key

NVRXTLZYXZNATH-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N

Solubility

Soluble in DMSO

Synonyms

PP121; PP 121; PP121

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.